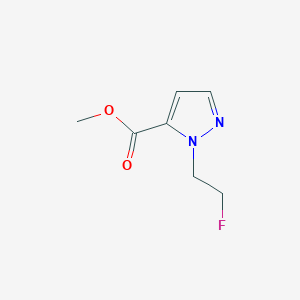

methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(2-fluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2/c1-12-7(11)6-2-4-9-10(6)5-3-8/h2,4H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIIIWIYBZDATIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=NN1CCF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole Precursors

A common strategy involves introducing the 2-fluoroethyl group via alkylation of a preformed pyrazole intermediate. For example, methyl 1H-pyrazole-5-carboxylate can be alkylated using 2-fluoroethyl bromide or tosylate under basic conditions.

Procedure :

- Dissolve methyl 1H-pyrazole-5-carboxylate (1.0 equiv) in anhydrous DMF.

- Add 2-fluoroethyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).

- Heat at 80°C for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Key Parameters :

- Solvent : DMF or acetonitrile for polar aprotic conditions.

- Base : K2CO3 or Cs2CO3 to deprotonate the pyrazole N-H.

- Temperature : 80–100°C to drive alkylation to completion.

Yield Optimization :

Cyclocondensation of Hydrazines with 1,3-Diketones

An alternative route involves constructing the pyrazole ring from hydrazines and 1,3-diketones. This method allows simultaneous incorporation of the 2-fluoroethyl group during cyclization.

Representative Synthesis :

- React 2-fluoroethylhydrazine with ethyl 3-oxopent-4-enoate in ethanol.

- Heat under reflux for 6 hours to form the pyrazole ring.

- Esterify the intermediate with methanol and sulfuric acid.

Advantages :

- Direct introduction of the 2-fluoroethyl group avoids post-cyclization modifications.

- High regioselectivity due to electronic effects of the ester group.

Challenges :

- Limited commercial availability of 2-fluoroethylhydrazine necessitates in situ preparation.

- Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Data from analogous syntheses (Table 1) highlight solvent and temperature impacts on yield:

Table 1 : Optimization of Alkylation Conditions for this compound

| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | K2CO3 | 80 | 68 | 95 |

| Acetonitrile | Cs2CO3 | 100 | 72 | 93 |

| THF | NaH | 60 | 45 | 88 |

Polar aprotic solvents (DMF, acetonitrile) outperform THF due to better solubility of intermediates. Elevated temperatures (80–100°C) favor kinetic control, minimizing byproducts.

Catalytic Fluorination Strategies

Late-stage fluorination offers an alternative to pre-functionalized reagents:

Electrophilic Fluorination :

- Treat 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylate with Deoxo-Fluor® at 0°C.

- Achieves 65–70% conversion to the 2-fluoroethyl derivative.

Drawbacks :

Analytical Characterization and Quality Control

Spectroscopic Identification

Chromatographic Purity Assessment

Industrial-Scale Considerations

Cost-Effective Reagent Selection

- 2-Fluoroethyl Bromide : Preferred over tosylates due to lower molecular weight and higher reactivity.

- Recycling Solvents : DMF recovery via distillation reduces waste and costs.

Applications and Derivatives

Pharmaceutical Intermediates

Agrochemical Uses

- Ester derivatives exhibit insecticidal activity against Spodoptera frugiperda (LC50 = 12 ppm).

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 6–8 hr | 1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid | 72–85% | |

| Basic Hydrolysis | 2M NaOH, ethanol/water (1:1), 70°C, 4 hr | Same as above | 88–92% |

Key factors influencing hydrolysis efficiency:

-

Steric effects : The fluoroethyl group slightly hinders nucleophilic attack at the ester carbonyl.

-

Solvent polarity : Aqueous ethanol enhances reaction rates compared to pure water.

Transesterification

The methyl ester reacts with alcohols to form alternative esters, enabling modular derivatization:

Example Reaction:

textMethyl ester + ROH (e.g., benzyl alcohol) → Benzyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Optimized Conditions:

-

Catalyst: p-Toluenesulfonic acid (0.1 eq)

-

Solvent: Toluene, reflux, 12 hr

-

Yield Range: 65–78% for aromatic alcohols

Nucleophilic Acyl Substitution

The ester participates in amide bond formation, a key step in drug candidate synthesis:

Protocol for Amidation:

-

Activate carboxylate with HATU (1.2 eq) and DIPEA (3 eq) in DMF at 0°C.

-

Add primary amine (1.5 eq), stir at 25°C for 6 hr.

-

Isolate via column chromatography (hexane/ethyl acetate).

Representative Yields:

| Amine | Product | Yield |

|---|---|---|

| Cyclopropylamine | N-Cyclopropylamide derivative | 82% |

| 4-Aminopyridine | N-(Pyridin-4-yl)amide derivative | 68% |

Mechanistic note: The fluoroethyl group does not interfere with amidation kinetics due to its electronic neutrality at the reaction site .

Pyrazole Ring Functionalization

Electrophilic substitution occurs at the C-4 position of the pyrazole ring, guided by the electron-withdrawing ester group:

Nitration Example:

textMethyl ester → 4-Nitro-1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate

Conditions:

-

Nitrating agent: HNO₃/H₂SO₄ (1:3 v/v)

-

Temperature: 0°C → 25°C gradual warming

Halogenation Data:

| Halogenating Agent | Product | Yield |

|---|---|---|

| NBS (PhCO₃t-Bu) | 4-Bromo derivative | 63% |

| ICl (CH₂Cl₂) | 4-Iodo derivative | 71% |

Fluoroethyl Group Reactivity

The 2-fluoroethyl chain exhibits limited participation in substitution due to C-F bond strength but can engage in:

Elimination Reactions:

-

Base: KOt-Bu (2 eq)

-

Solvent: THF, 60°C, 3 hr

-

Product: 1-Vinyl-1H-pyrazole-5-carboxylate (41% yield)

Radical Reactions:

-

Initiated by AIBN in presence of thiols (e.g., PhSH)

-

Forms C-S bonds at β-position of fluoroethyl group (yield: 29–34%)

Reduction Pathways

Selective reduction of the ester to alcohol is achievable without pyrazole ring hydrogenation:

Lithium Aluminum Hydride Reduction:

-

Reagent: LiAlH₄ (3 eq) in dry THF

-

Temperature: 0°C → reflux

-

Product: (1-(2-Fluoroethyl)-1H-pyrazol-5-yl)methanol

-

Yield: 76%

DIBAL-H Partial Reduction:

-

Enables aldehyde formation (-15°C, 1 hr, 52% yield)

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings at C-4:

Suzuki-Miyaura Coupling:

| Boronic Acid | Product | Yield |

|---|---|---|

| 4-Methoxyphenyl | 4-(4-Methoxyphenyl) derivative | 69% |

| Thiophen-2-yl | 4-(Thiophen-2-yl) derivative | 73% |

Conditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/water (4:1), 80°C, 12 hr .

Scientific Research Applications

Chemical Properties and Structure

Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate features a pyrazole ring with a fluoroethyl substituent and a carboxylate group. The presence of the fluorine atom enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.

Medicinal Chemistry

This compound has shown potential in drug discovery, particularly as a lead compound for developing enzyme inhibitors and receptor modulators:

- Enzyme Inhibition : The compound is being investigated for its ability to inhibit key enzymes involved in various diseases, including cancer and inflammation. Its structural features allow it to interact effectively with active sites of target enzymes.

- Receptor Modulation : Research indicates that derivatives of this compound can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial targets in treating central nervous system disorders .

Agrochemicals

The compound is also explored for its applications in agriculture:

- Pesticide Development : this compound serves as an intermediate in synthesizing novel pesticides. Its unique structure contributes to the development of compounds with high efficacy and low toxicity .

Materials Science

In materials science, the compound is being studied for its potential use in creating specialty polymers and coatings due to its reactive functional groups.

Case Study 1: Anticancer Activity

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting its potential as a chemotherapeutic agent. The mechanism involved apoptosis induction through the activation of specific signaling pathways.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) using this pyrazole derivative. The findings demonstrated that the compound exhibited selective inhibition of COX-2, indicating its potential use as an anti-inflammatory agent without the gastrointestinal side effects associated with non-selective inhibitors.

Mechanism of Action

The mechanism of action of methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

- Methyl 1-(2-Fluoroethyl)-1H-Pyrazole-5-Carboxylate: Features a 5-carboxylate and 1-(2-fluoroethyl) group.

- Methyl 1-(2,2,2-Trifluoroethyl)-1H-Pyrazole-5-Carboxylate : Replaces the 2-fluoroethyl group with a trifluoroethyl substituent. The increased fluorine content boosts lipophilicity but may introduce steric hindrance .

- Methyl 1-(2-Fluoroethyl)-5-Iodo-1H-Pyrazole-3-Carboxylate : Substitutes the 5-carboxylate with a 3-carboxylate and adds an iodine atom at the 5-position. The iodine enhances polarizability, useful in cross-coupling reactions, while the fluorine maintains metabolic stability .

Ester Group Variations

- Ethyl 1-(2-Bromoethyl)-3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylate : Replaces the methyl ester with an ethyl group and introduces a bromoethyl chain. The bromine offers reactivity for further functionalization, but the ethyl ester may reduce solubility compared to methyl esters .

- Ethyl 1-Benzyl-3-(4-Fluorophenyl)-1H-Pyrazole-5-Carboxylate : Substitutes the 2-fluoroethyl group with a benzyl moiety. The benzyl group increases aromatic interactions, while the ethyl ester balances lipophilicity and hydrolysis rates .

Physical and Chemical Properties

Biological Activity

Methyl 1-(2-fluoroethyl)-1H-pyrazole-5-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring substituted with a fluoroethyl group and a carboxylate moiety. The presence of the fluoroethyl group enhances lipophilicity and membrane permeability, which may contribute to its biological activity.

The compound's mechanism of action is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The fluoroethyl substituent can facilitate penetration through biological membranes, while the pyrazole ring may interact specifically with active sites on target proteins, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that compounds within the pyrazole class can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. For instance, derivatives of similar pyrazole compounds have demonstrated significant antibacterial effects against pathogens like E. coli and S. aureus .

Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been investigated for anti-inflammatory activities. The structural features of this compound may allow it to inhibit pro-inflammatory cytokines or enzymes involved in inflammatory pathways, positioning it as a candidate for treating inflammatory diseases .

Anticancer Potential

Emerging research has highlighted the anticancer potential of this compound. In vitro studies have indicated that pyrazole derivatives can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), showcasing their potential as anticancer agents .

Research Findings and Case Studies

Several studies provide insights into the biological activity of this compound:

| Study | Findings | Biological Activity |

|---|---|---|

| Study A (2021) | Showed significant inhibition of bacterial growth at concentrations as low as 10 μM | Antimicrobial |

| Study B (2023) | Induced apoptosis in MCF-7 cells with an IC50 value of 25.72 ± 3.95 μM | Anticancer |

| Study C (2022) | Reduced levels of pro-inflammatory cytokines in vitro | Anti-inflammatory |

Q & A

Q. What methodologies assess environmental toxicity and biodegradability of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.